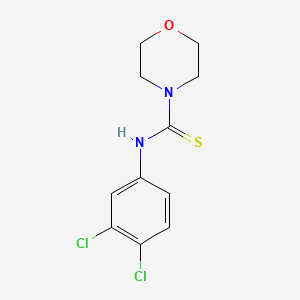
N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been widely studied in the field of pharmacology. It belongs to the class of thiosemicarbazone derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are involved in DNA synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral RNA synthesis.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. This compound has been found to be effective at low concentrations, making it a promising candidate for further studies. However, one of the limitations of this compound is its potential toxicity towards normal cells. Further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.
将来の方向性
There are several future directions for the study of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of this compound analogs with improved potency and selectivity towards cancer cells and viruses. Another area of research is the investigation of the mechanism of action of this compound and its analogs. Further studies are also needed to determine the optimal dosage and exposure time for this compound in lab experiments. In addition, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and exposure time in lab experiments. With continued research, this compound may prove to be a valuable tool in the fight against cancer, inflammation, and viral infections.
合成法
The synthesis of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide involves the reaction of 3,4-dichloroaniline with morpholine-4-carbothioamide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure form of this compound.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, this compound has shown promising results in inhibiting the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-9-2-1-8(7-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJPYQLZMECFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

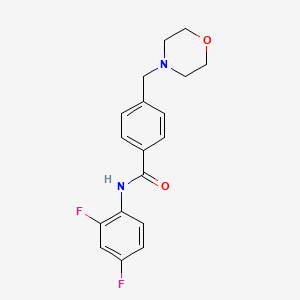
![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
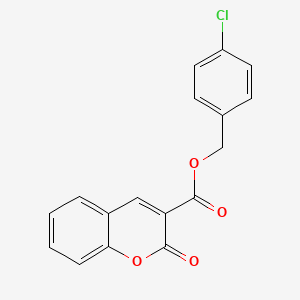
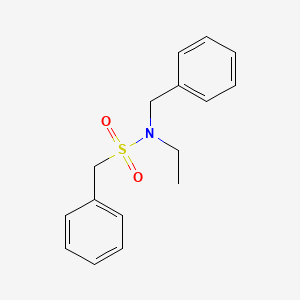
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
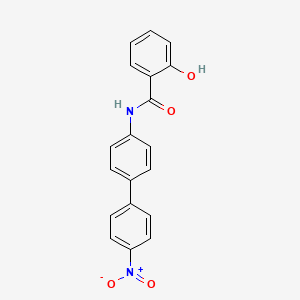
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
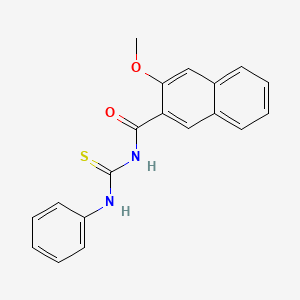
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)